4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide
Description
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a synthetic heterocyclic compound featuring a central oxane (tetrahydropyran) ring substituted at the 4-position with a thiophene moiety.
- Step 1: Formation of the oxane ring via cyclization or condensation reactions.
- Step 2: Introduction of thiophene substituents via nucleophilic substitution or coupling reactions.
- Step 3: Carboxamide formation using thiophenemethylamine derivatives .
The compound’s dual thiophene motifs and rigid oxane scaffold may confer unique electronic and steric properties, making it relevant for pharmaceutical or materials science applications.
Properties
IUPAC Name |
4-thiophen-2-yl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(16-11-12-3-1-9-19-12)15(5-7-18-8-6-15)13-4-2-10-20-13/h1-4,9-10H,5-8,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYOVZZBAVDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Oxane Ring Formation: The oxane ring can be formed through the cyclization of diols with appropriate leaving groups.
Carboxamide Formation: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide and related compounds:
Key Observations :
Core Heterocycle Differences :
- The target compound’s oxane ring provides conformational rigidity compared to thiophene or butanamide backbones in analogs (e.g., Compound 11, Compound 17). This may enhance metabolic stability but reduce solubility .
- Thiophene derivatives (e.g., Compound 11, Compound 15) prioritize planar aromatic systems for π-π interactions, whereas the oxane scaffold introduces stereoelectronic effects .
Substituent Effects: The dual thiophene groups in the target compound likely increase lipophilicity (logP) compared to BI95074 (single thiophene + 4-methylphenyl group) .
Synthetic Yields and Melting Points: Higher yields (e.g., 84% for Compound 15 ) correlate with simplified purification steps (e.g., recrystallization from n-butanol). Elevated melting points (>300°C for Compound 15 ) suggest strong intermolecular forces (e.g., hydrogen bonding, π-stacking).
Biological Activity
The compound 4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide, also referred to as a thiophene derivative, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C17H19NO2S
- Molecular Weight : 301.4033 g/mol
- CAS Number : 1091004-10-2
The compound features a unique arrangement of thiophene rings and an oxane carboxamide structure, which contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Utilizing precursors that contain thiophene and oxane functionalities.
- Functional Group Modifications : Such as oxidation and reduction reactions to introduce or modify functional groups.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiochroman have shown inhibitory effects against various bacterial strains, including Bacillus subtilis and Pseudomonas fluorescens . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests a potential for development as an antimicrobial agent.
Antioxidant Properties
A related compound, N-[2-(1H-indol-3-yl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, demonstrated strong inhibition of the DPPH radical at concentrations as low as M . This indicates that thiophene-based compounds may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of thiophene derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
